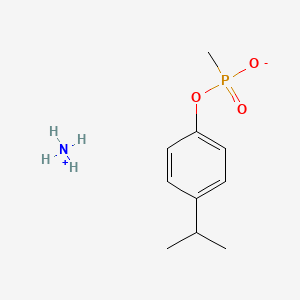![molecular formula C13H21NO2 B4888942 2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol](/img/structure/B4888942.png)
2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol is an organic compound with the molecular formula C₁₃H₂₁NO₂. It is characterized by the presence of a phenoxy group substituted with dimethyl groups at the 3 and 5 positions, connected to a propylamino chain, which is further linked to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol typically involves the reaction of 3,5-dimethylphenol with 3-chloropropylamine to form 3-(3,5-dimethylphenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenoxy group can be reduced under specific conditions to yield the corresponding phenol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenols.
Substitution: Formation of various substituted amines and ethers.
Scientific Research Applications
2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various receptors or enzymes, modulating their activity. The amino and ethanol moieties can enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-(Propylamino)ethanol: Similar structure but lacks the phenoxy group.
2-(Ethylamino)ethanol: Similar structure with an ethyl group instead of a propyl group.
2-(Methylamino)ethanol: Similar structure with a methyl group instead of a propyl group.
Uniqueness
2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11-8-12(2)10-13(9-11)16-7-3-4-14-5-6-15/h8-10,14-15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALALQLYSPGJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(3-Chlorophenoxy)butyl]imidazole](/img/structure/B4888863.png)
![2-Methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4888872.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
![1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone](/img/structure/B4888890.png)

![4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B4888900.png)

![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4888920.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)

![3-(2,3-dihydro-1H-inden-2-yl)-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4888957.png)
